Cas no 38233-46-4 (Methyl 2,3,4-trifluoro-5-methoxybenzoate)

Methyl 2,3,4-trifluoro-5-methoxybenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2,3,4-trifluoro-5-methoxybenzoate
- Methyl 5-methoxy-2,3,4-trifluorobenzoate
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- インチ: 1S/C9H7F3O3/c1-14-5-3-4(9(13)15-2)6(10)8(12)7(5)11/h3H,1-2H3
- InChIKey: ZWMNSHFKUTZUEK-UHFFFAOYSA-N
- SMILES: FC1=C(C(=C(C=C1C(=O)OC)OC)F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 237
- トポロジー分子極性表面積: 35.5
- XLogP3: 2
Methyl 2,3,4-trifluoro-5-methoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015013552-250mg |
Methyl 5-methoxy-2,3,4-trifluorobenzoate |
38233-46-4 | 97% | 250mg |
$489.60 | 2023-09-02 | |
Crysdot LLC | CD12076906-1g |
Methyl 2,3,4-trifluoro-5-methoxybenzoate |
38233-46-4 | 97% | 1g |
$534 | 2024-07-24 | |
Alichem | A015013552-500mg |
Methyl 5-methoxy-2,3,4-trifluorobenzoate |
38233-46-4 | 97% | 500mg |
$798.70 | 2023-09-02 | |
Alichem | A015013552-1g |
Methyl 5-methoxy-2,3,4-trifluorobenzoate |
38233-46-4 | 97% | 1g |
$1460.20 | 2023-09-02 |
Methyl 2,3,4-trifluoro-5-methoxybenzoate 関連文献
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Methyl 2,3,4-trifluoro-5-methoxybenzoateに関する追加情報
Methyl 2,3,4-trifluoro-5-methoxybenzoate (CAS No. 38233-46-4): A Comprehensive Overview
Methyl 2,3,4-trifluoro-5-methoxybenzoate (CAS No. 38233-46-4) is a fluorinated aromatic ester that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound, characterized by its trifluoromethyl and methoxy substituents, exhibits unique chemical properties that make it a valuable intermediate in the development of various therapeutic agents. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug design.
The structural features of Methyl 2,3,4-trifluoro-5-methoxybenzoate contribute to its versatility in synthetic applications. The trifluoromethyl group (CF₃) is known for its ability to modulate pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). This modification often leads to improved bioavailability and prolonged half-life of the parent compound. Additionally, the methoxy group (OCH₃) provides a site for further functionalization, enabling the synthesis of more complex molecules.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced biological activity and resistance to metabolic degradation. Research has demonstrated that the introduction of fluorine atoms can significantly alter the pharmacological profile of a molecule. For instance, studies have shown that trifluoromethylated compounds often exhibit stronger binding affinity to biological targets compared to their non-fluorinated counterparts. This property is particularly relevant in the development of kinase inhibitors and antiviral agents.
The synthesis of Methyl 2,3,4-trifluoro-5-methoxybenzoate typically involves multi-step organic reactions, including fluorination and esterification processes. Advanced synthetic methodologies have been developed to achieve high yields and purity levels. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms at specific positions on the aromatic ring. These techniques ensure that the desired structural motif is obtained with minimal side products.
Recent studies have highlighted the potential of Methyl 2,3,4-trifluoro-5-methoxybenzoate as a building block in medicinal chemistry. Researchers have explored its utility in the synthesis of novel antitumor agents and antimicrobial compounds. The trifluoromethyl group has been shown to enhance the cytotoxicity of certain chemotherapeutic drugs by improving their interactions with biological targets. Furthermore, the methoxy group provides a handle for further derivatization, allowing chemists to fine-tune the pharmacological properties of their synthetic targets.
The chemical stability of Methyl 2,3,4-trifluoro-5-methoxybenzoate under various conditions has also been thoroughly investigated. Fluorinated compounds are generally more resistant to hydrolysis and oxidation compared to their non-fluorinated analogs. This stability is crucial for pharmaceutical applications where degradation could lead to loss of efficacy or formation of harmful byproducts. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) have been used to confirm the structural integrity and purity of this compound.
In conclusion, Methyl 2,3,4-trifluoro-5-methoxybenzoate represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile synthetic applications. The combination of trifluoromethyl and methoxy substituents provides a scaffold that is well-suited for further functionalization and drug development. As research continues to uncover new therapeutic applications for fluorinated compounds, Methyl 2,3,4-trifluoro-5-methoxybenzoate is poised to play a pivotal role in the next generation of medicinal agents.
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